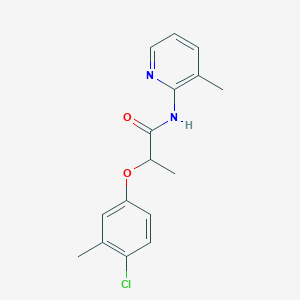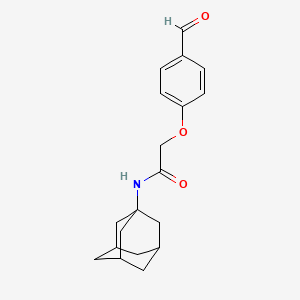![molecular formula C16H18N2O3 B4401364 N-{2-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B4401364.png)
N-{2-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide
Vue d'ensemble
Description
DPAF is a synthetic compound that belongs to the class of furan-based molecules. It was first synthesized in 2012 by researchers at the University of Tokyo. Since then, it has gained attention for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of DPAF is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. DPAF has been shown to inhibit the activity of the enzyme, AKT, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the enzyme, COX-2, which is involved in inflammation.
Biochemical and Physiological Effects:
DPAF has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In addition, DPAF has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPAF for lab experiments is its relatively simple synthesis method. This makes it easy to obtain and study in a laboratory setting. In addition, DPAF has been shown to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of DPAF is that its mechanism of action is not fully understood. This makes it challenging to design experiments that can fully elucidate its effects.
Orientations Futures
There are several future directions for research on DPAF. One area of research is to further elucidate its mechanism of action. This will help researchers better understand how it works and design more effective experiments. Another area of research is to explore its potential as an anti-cancer agent in vivo. While DPAF has shown promise in vitro, more research is needed to determine its efficacy in animal models. Finally, researchers can explore the potential of DPAF as a lead compound for the development of new drugs with improved anti-cancer and anti-inflammatory properties.
In conclusion, DPAF is a synthetic compound that has shown promise in various scientific research applications. Its relatively simple synthesis method, low toxicity, and potential as an anti-cancer and anti-inflammatory agent make it an attractive compound for further study. While more research is needed to fully understand its mechanism of action and efficacy in vivo, DPAF has the potential to be a valuable tool in the field of medicinal chemistry.
Applications De Recherche Scientifique
DPAF has shown promise in various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. DPAF has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-(2,2-dimethylpropanoylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)15(20)18-12-8-5-4-7-11(12)17-14(19)13-9-6-10-21-13/h4-10H,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMQVQNGYSYFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401287.png)
![1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4401290.png)
![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
![2-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4401307.png)




![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401353.png)
![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4401359.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4401371.png)
![4-[3-(3-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4401386.png)